Salannal
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Overview
Description
Salannal is a limonoid compound isolated from the root of Melia azedarach Linn. Limonoids are a class of highly oxygenated triterpenoids, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Salannal involves the extraction from the root of Melia azedarach Linn. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use and chromatographic conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: Salannal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into less oxygenated forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex limonoid structures, while reduction could produce simpler triterpenoids.
Scientific Research Applications
Salannal has several applications in scientific research, including:
Chemistry: Used as a model compound for studying limonoid biosynthesis and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of Salannal involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: this compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: this compound might influence signal transduction pathways, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Salannin: Another limonoid from Melia azedarach Linn with similar biological activities.
Nimbolinin B: A related compound with distinct structural features and bioactivities.
Azadirachtin: A well-known limonoid from the neem tree with potent insecticidal properties.
Uniqueness of Salannal: this compound is unique due to its specific structure and the particular biological activities it exhibits
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,7S,8R,9R,10R,13R,15R)-2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O10/c1-9-17(2)31(39)44-25-14-24(37)32(5,16-35)29-28(42-19(4)36)30-34(7,23(33(25,29)6)13-26(38)40-8)27-18(3)21(12-22(27)43-30)20-10-11-41-15-20/h9-11,15-16,21-25,28-30,37H,12-14H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVDKZRXWAATEG-REXVOHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C(C2C1(C(C3(C(C2OC(=O)C)OC4C3=C(C(C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]([C@H]2[C@]1([C@H]([C@]3([C@@H]([C@@H]2OC(=O)C)O[C@H]4C3=C([C@@H](C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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